molecular formula C13H6BrF3N2S B1448434 3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile CAS No. 1449117-27-4

3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile

Cat. No. B1448434
CAS RN: 1449117-27-4
M. Wt: 359.17 g/mol
InChI Key: UJLGQXDZLMEKIT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information or context, it’s difficult to propose a detailed synthesis .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-withdrawing nitrile and trifluoromethyl groups, and the electron-donating phenylsulfanyl group. The bromine atom on the phenyl ring could potentially be a site for nucleophilic aromatic substitution reactions .

Scientific Research Applications

Comprehensive Analysis of 3-((4-Bromophenyl)thio)-5-(trifluoromethyl)picolinonitrile Applications

Suzuki–Miyaura Cross-Coupling

Suzuki–Miyaura cross-coupling: is a pivotal carbon–carbon bond-forming reaction in organic chemistry. The compound can act as a precursor for organoboron reagents used in these reactions. Its bromophenyl moiety can undergo palladium-catalyzed cross-coupling with organoboron compounds to synthesize biaryl structures, which are core components in pharmaceuticals, agrochemicals, and organic materials .

Benzylic Functionalization

The benzylic position of this compound is amenable to various chemical transformations due to the presence of the bromine atom, which can be substituted or removed. This allows for the creation of new C–N, C–O, or C–C bonds at this position, leading to a wide array of derivatives with potential applications in medicinal chemistry and material science .

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution reactions can be facilitated by the electron-withdrawing trifluoromethyl group, which makes the pyridine ring more susceptible to electrophilic attack. This can lead to the introduction of various functional groups, such as sulfonic acid derivatives, which are useful in the synthesis of dyes, detergents, and pharmaceuticals .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or bioactive compounds. Without specific information about the biological activity of this compound, it’s not possible to comment on its mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. For example, if it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical reactivity, it could be used as a building block in synthetic chemistry .

properties

IUPAC Name

3-(4-bromophenyl)sulfanyl-5-(trifluoromethyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6BrF3N2S/c14-9-1-3-10(4-2-9)20-12-5-8(13(15,16)17)7-19-11(12)6-18/h1-5,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJLGQXDZLMEKIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N=CC(=C2)C(F)(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-phenylsulfanyl)-5-trifluoromethyl-pyridine-2-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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